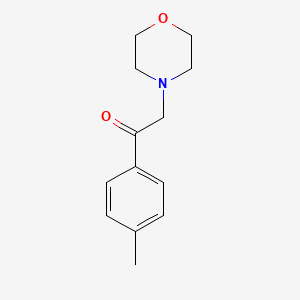

2-Morpholin-4-yl-1-p-tolyl-ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H17NO2 |

|---|---|

Molecular Weight |

219.28 g/mol |

IUPAC Name |

1-(4-methylphenyl)-2-morpholin-4-ylethanone |

InChI |

InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)13(15)10-14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |

InChI Key |

YCKYFDHMRZUKDD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CN2CCOCC2 |

Origin of Product |

United States |

Derivatization and Analogue Generation for Structure Activity Probing

Modifications of the p-Tolyl Aromatic Group

The p-tolyl group plays a significant role in the molecule's interaction with biological targets, likely through hydrophobic and aromatic interactions. Modifications to this group can profoundly impact potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies on related phenethylamine (B48288) derivatives have shown that the nature of the substituent on the aromatic ring significantly influences biological activity. For instance, compounds with phenyl, thiophenyl, and other substituted phenyl groups at this position exhibit varying inhibitory effects on dopamine (B1211576) reuptake. nih.gov Specifically, the presence of a methoxy (B1213986) group on the aromatic ring has been shown to result in weak or no activity in certain phenethylamine analogues. nih.gov

In the context of ketamine analogues, which share a similar aryl-cycloalkylamine core, substitutions on the aromatic ring have demonstrated a broad range of effects on anesthetic and analgesic properties. mdpi.com The introduction of different substituents at the 2-, 3-, and 4-positions of the benzene (B151609) ring led to compounds with varying potencies. mdpi.com Generally, short-chain aliphatic ester analogues of ketamine with various benzene ring substitutions retained the parent compound's desirable activities. mdpi.com

Table 1: Hypothetical Substituent Effects on the p-Tolyl Ring

| Substituent (Position) | Predicted Effect on Activity | Rationale |

| Electron-donating (e.g., -OCH3, -N(CH3)2) | May increase or decrease activity | Can alter electron density and hydrogen bonding potential. |

| Electron-withdrawing (e.g., -Cl, -CF3, -NO2) | May increase or decrease activity | Can influence metabolic stability and binding interactions. mdpi.come3s-conferences.org |

| Halogens (e.g., -F, -Cl, -Br) | Can enhance potency and metabolic stability | Increases lipophilicity and can form halogen bonds. e3s-conferences.orgcambridgemedchemconsulting.com |

| Bulky groups (e.g., -t-butyl) | Likely to decrease activity | May cause steric hindrance in the binding pocket. cambridgemedchemconsulting.com |

This table is illustrative and based on general medicinal chemistry principles. Actual effects would need to be determined experimentally.

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate a compound's properties while retaining its essential binding characteristics. cambridgemedchemconsulting.comnih.gov Replacing the p-tolyl ring with other aromatic or heteroaromatic systems can lead to improved potency, selectivity, or pharmacokinetic profiles. cambridgemedchemconsulting.comnih.gov

Common bioisosteres for a phenyl ring include other aromatic systems like pyridyl and thiophene. cambridgemedchemconsulting.com For example, in the development of metabotropic glutamate (B1630785) receptor 5 (mGluR5) antagonists, analogues of 2-methyl-6-(phenylethynyl)pyridine (MPEP) where the phenyl group was replaced with a thiazole (B1198619) ring (MTEP) showed potent antagonist activity. ebi.ac.uk Further exploration of heteroaromatic replacements could yield compounds with enhanced properties.

Table 2: Potential Bioisosteric Replacements for the p-Tolyl Group

| Bioisostere | Potential Advantages |

| Pyridyl | Can introduce hydrogen bond acceptors, potentially improving solubility and target interactions. cambridgemedchemconsulting.com |

| Thienyl | Can alter electronic properties and metabolic profile. nih.gov |

| Thiazolyl | Has been successfully used to create potent mGluR5 antagonists. ebi.ac.uk |

| Cyclohexyl | Can probe the necessity of the aromatic system for activity. |

Modifications of the Morpholine (B109124) Ring System

The morpholine ring is a common "privileged structure" in medicinal chemistry, often contributing to favorable physicochemical and pharmacokinetic properties. researchgate.netnih.gov Its modification or replacement can fine-tune the molecule's activity and ADME (absorption, distribution, metabolism, and excretion) profile.

Introducing substituents on the morpholine ring can provide insights into the steric and electronic tolerances around this part of the molecule. However, substitutions on the morpholine ring are less common than its complete replacement, as this can sometimes lead to decreased activity. In some cases, N-substituted indolines have shown better cytotoxic effects compared to their morpholine-substituted counterparts. e3s-conferences.org

Replacing the morpholine ring with other saturated heterocyclic amines is a common strategy to explore the impact of ring size, basicity, and lipophilicity on biological activity. enamine.netpharmjournal.ruresearchgate.netbohrium.com Piperidine and pyrrolidine (B122466) are frequently used replacements for morpholine. researchgate.netmdpi.com

Table 3: Comparison of Morpholine and its Common Replacements

| Heterocycle | Key Features | Potential Impact on Activity |

| Morpholine | Contains an ether oxygen, which can act as a hydrogen bond acceptor and improves water solubility. nih.gov | Often imparts favorable pharmacokinetic properties. nih.gov |

| Piperidine | More basic and lipophilic than morpholine. | Can lead to stronger interactions with certain targets but may also increase off-target effects. pharmjournal.rubohrium.com |

| Pyrrolidine | Smaller ring size, which can be beneficial for fitting into tighter binding pockets. nih.gov | May alter the conformational flexibility of the molecule. |

| Thiomorpholine | The sulfur atom can influence metabolic stability and binding interactions. | Can be a useful bioisosteric replacement for the oxygen in morpholine. |

Modifications of the Ethanone (B97240) Bridging Linker

The ethanone linker connects the aromatic and morpholine moieties and its length, flexibility, and chemical nature are crucial for the proper orientation of these two groups within the binding site. Modifications to this linker can have a profound impact on the compound's activity.

In the context of substituted phenethylamines, the length of the alkyl chain connecting the aromatic ring and the amino group is a critical determinant of activity. nih.govwikipedia.org For instance, compounds with longer alkyl groups have shown stronger inhibitory effects on dopamine reuptake. nih.gov

Potential modifications to the ethanone linker could include:

Chain length variation: Increasing or decreasing the number of methylene (B1212753) units to alter the distance between the aromatic and morpholine rings.

Introduction of rigidity: Incorporating double bonds or small rings to restrict conformational flexibility.

Introduction of heteroatoms: Replacing a methylene group with an oxygen or nitrogen atom to introduce hydrogen bonding capabilities.

Substitution on the alpha-carbon: Adding substituents to the carbon adjacent to the carbonyl group to probe steric and electronic effects.

Systematic exploration of these modifications is essential to fully delineate the SAR of 2-Morpholin-4-yl-1-p-tolyl-ethanone and to guide the design of more potent and selective analogues.

Hybridization with Other Pharmacologically Significant Scaffolds

The triazole ring is a prominent scaffold in medicinal chemistry, known for its metabolic stability, capacity for hydrogen bonding, and presence in numerous antifungal, antiviral, and anticancer agents. ijmpr.inontosight.ai Both 1,2,3-triazole and 1,2,4-triazole (B32235) isomers are widely used. ontosight.ainih.govnih.gov Hybridizing the morpholino-ethanone core with a triazole moiety can generate novel compounds with unique biological properties.

Research has demonstrated the successful synthesis of molecules containing both morpholine and triazole rings. For instance, studies have reported the synthesis of 1,2,3-triazole-bound-1,2,4-triazoles that also incorporate an N-phenylmorpholine structure. nih.gov In these hybrids, the different triazole rings were connected via a "click reaction," a highly efficient and versatile method for linking molecular fragments. nih.gov

Table 2: Antimicrobial Activity of Hybrid Triazole Compounds Containing a Morpholine Moiety

| Compound ID | Microorganism | Activity |

| 4c | A. niger | High Antifungal Activity |

| 4d | A. niger | High Antifungal Activity |

| 5d | A. niger | High Antifungal Activity |

| 4c, 4d, 5d | C. albicans | High Antimicrobial Activity |

| Data from a study on hybrid molecules containing 1,2,4-triazole, 1,2,3-triazole, and morpholine rings. nih.gov |

These findings indicate that combining these scaffolds can lead to potent antimicrobial agents. nih.gov The triazole unit, often acting as a linker or a key interaction group, can enhance the compound's affinity for its biological target. nih.gov The synthesis of such hybrids often involves creating a key intermediate that can be readily coupled with various azide (B81097) or alkyne partners to generate a library of diverse derivatives. nih.gov

Thiazole and its isomer, thiadiazole, are five-membered heterocyclic rings containing sulfur and nitrogen that are features of many biologically active compounds, including antimicrobial and anticancer agents. researchgate.net The 2-amino-1,3,4-thiadiazole (B1665364) structure, in particular, is a promising foundation for the development of anticancer drugs. researchgate.net

The hybridization of a morpholine ring with a thiazole or thiadiazole core has been explored to generate novel compounds with potential therapeutic applications. The rationale is that the combination of these two pharmacophores could lead to enhanced biological activity. researchgate.net For example, a library of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole hybrids was synthesized and evaluated for anticancer activity, demonstrating that such molecular combinations can yield potent compounds. mdpi.com

Table 3: Anticancer Activity of Selected 1,2,4-Thiadiazole-1,2,4-Triazole Hybrids

| Compound ID | Cancer Cell Line | IC₅₀ (µM) |

| 8b | MCF-7 (Breast) | 0.10 ± 0.084 |

| 8c | A549 (Lung) | 0.21 ± 0.012 |

| 8d | DU-145 (Prostate) | 0.35 ± 0.025 |

| 8g | MCF-7 (Breast) | 0.42 ± 0.031 |

| Etoposide (Standard) | MCF-7 (Breast) | 2.11 ± 0.104 |

| Data from a study on thiadiazole-triazole hybrids, illustrating the potency achievable through hybridization. mdpi.com |

Studies on isoindol-substituted thiazole derivatives have also shown significant inhibitory effects on enzymes like aldose reductase and α-glycosidase, suggesting potential applications in managing diabetic complications. nih.gov These examples underscore the value of combining the morpholine moiety with thiazole or thiadiazole rings to probe for new therapeutic activities.

Quinoline (B57606) and quinazoline (B50416) are bicyclic heterocyclic scaffolds that are integral to a vast number of natural and synthetic compounds with a wide array of pharmacological activities, including anticancer, antimalarial, and anti-inflammatory effects. nih.govrsc.org Hybridizing the morpholino-ethanone structure with these frameworks is a promising strategy for developing new therapeutic agents. rsc.org

Several studies have reported the synthesis and evaluation of morpholine-substituted quinazoline derivatives as potent anticancer agents. nih.govCurrent time information in Fraser Coast Regional, AU. In one such study, a series of morpholine-substituted quinazolines were synthesized and found to exhibit significant cytotoxic activity against various cancer cell lines, including A549 (lung), MCF-7 (breast), and SHSY-5Y (neuroblastoma). nih.govCurrent time information in Fraser Coast Regional, AU. Mechanistic studies suggested that these compounds could induce apoptosis by binding to Bcl-2 proteins. nih.gov

Structure-activity relationship studies on these hybrids revealed that the position of substituents on the quinazoline and associated phenyl rings was crucial for activity. nih.govrsc.org For example, some derivatives with a morpholino group at the 4-position of the quinazoline ring showed potent anti-obesity activity in preclinical models. researchgate.net Furthermore, 6,7-dimorpholinoalkoxy quinazoline derivatives have been investigated as potent inhibitors of epidermal growth factor receptor (EGFR) kinase, a key target in cancer therapy. rsc.org

Table 4: Cytotoxic Activity of Lead Morpholine-Quinazoline Hybrids

| Compound ID | A549 (IC₅₀, µM) | MCF-7 (IC₅₀, µM) | SHSY-5Y (IC₅₀, µM) |

| AK-3 | 10.38 ± 0.27 | 6.44 ± 0.29 | 9.54 ± 0.15 |

| AK-10 | 8.55 ± 0.67 | 3.15 ± 0.23 | 3.36 ± 0.29 |

| Colchicine (Standard) | 9.87 ± 0.54 | 7.45 ± 0.43 | 7.89 ± 0.38 |

| Data from a study on the anticancer activity of morpholine substituted quinazoline derivatives. Current time information in Fraser Coast Regional, AU. |

The successful development of these hybrids highlights the quinoline and quinazoline scaffolds as valuable partners for the morpholine moiety in the design of new, potent, and potentially multi-targeted therapeutic agents. rsc.orgresearchgate.net

The pyrrole (B145914) ring is another fundamental five-membered nitrogen-containing heterocycle found in many biologically active molecules, including several non-steroidal anti-inflammatory drugs (NSAIDs). rsc.org The hybridization of the morpholino-ethanone core with a pyrrole scaffold offers a pathway to novel compounds with potential therapeutic benefits.

The synthesis of pyrrole derivatives can be achieved through various methods, such as 1,3-dipolar cycloaddition reactions. These synthetic strategies allow for the creation of diverse libraries of pyrrole-containing compounds for biological screening. For instance, novel pyrrole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer cell lines, with some compounds showing significant decreases in cell viability.

In other research, novel pyrrole derivatives were designed as highly selective potassium-competitive acid blockers (P-CABs) for treating acid-related diseases. rsc.org These studies demonstrate that the pyrrole scaffold can be tailored to achieve potent and selective inhibition of specific enzyme targets.

Table 5: Cytotoxic Effects of Selected Pyrrole Compounds on LoVo Cancer Cells (24h treatment)

| Compound ID | Concentration (µM) | Cell Viability (%) |

| 4d | 200 | 19.06 |

| 4a | 200 | 56.16 |

| 4b | 200 | 62.17 |

| 4e | 200 | 62.87 |

| Data from a study on the cytotoxicity of new pyrrole derivatives. |

By incorporating a pyrrole ring into the this compound structure, it may be possible to combine the favorable properties of the morpholine moiety with the diverse biological activities associated with the pyrrole scaffold, leading to the discovery of new lead compounds for various therapeutic areas.

Imidazole-Containing Derivatives

The incorporation of an imidazole (B134444) ring into drug candidates is a well-established strategy in medicinal chemistry to enhance therapeutic efficacy. Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms and is a common feature in many biologically active compounds, including those with anticancer and antibacterial properties. nih.govnih.gov The introduction of an imidazole moiety to the this compound scaffold could lead to novel derivatives with interesting pharmacological profiles.

Several synthetic strategies can be envisioned for creating such derivatives. For instance, the p-tolyl group could be functionalized with a substituent that can serve as a handle for the construction of an imidazole ring. Alternatively, a pre-formed imidazole-containing fragment could be coupled to the core structure.

The rationale for generating imidazole-containing derivatives is multifaceted. The imidazole ring can:

Act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets.

Serve as a bioisostere for other functional groups, potentially improving the compound's pharmacokinetic properties.

Coordinate with metal ions in metalloenzymes, a mechanism of action for some antimicrobial and anticancer agents.

Provide a scaffold for further functionalization, allowing for the fine-tuning of the compound's activity.

A hypothetical series of imidazole-containing derivatives of this compound is presented in the table below to illustrate potential modifications.

| Compound ID | R1 (Substitution on p-tolyl ring) | R2 (Substitution on Imidazole ring) | Potential Biological Activity |

| IA-1 | -H | -H | Baseline |

| IA-2 | -Cl | -H | Enhanced lipophilicity |

| IA-3 | -OCH3 | -H | Altered electronic properties |

| IA-4 | -H | -CH3 | Increased steric bulk |

| IA-5 | -H | -NO2 | Electron-withdrawing effects |

This table is illustrative and based on general principles of medicinal chemistry.

Research on other imidazole-containing heterocyclic compounds has demonstrated significant biological activity. For example, novel series of thiadiazole-imidazole derivatives have been synthesized and evaluated for their anticancer activity, with some compounds showing high efficacy against liver carcinoma cell lines. nih.gov Similarly, imidazole derivatives possessing a triazole pharmacophore have been investigated as potent anticancer agents. nih.gov These findings underscore the potential of incorporating an imidazole moiety into the this compound scaffold to develop new therapeutic agents.

Stereochemical Considerations in Analogue Design

Stereochemistry plays a pivotal role in the biological activity of chiral drugs. The introduction of a chiral center into a molecule can lead to the formation of enantiomers, which are non-superimposable mirror images. These enantiomers can exhibit significantly different pharmacological and toxicological profiles due to their differential interactions with chiral biological macromolecules such as enzymes and receptors. nih.gov

In the context of this compound, the carbon atom of the ethyl ketone linker alpha to the carbonyl group is a potential chiral center. Modifications at this position, or the introduction of other chiral centers within the molecule, would necessitate a thorough evaluation of the stereochemical consequences on biological activity.

For instance, in a study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, it was found that the S-(+) enantiomers possessed significantly more potent analgesic activity than their R-(-) counterparts. nih.gov This highlights the critical importance of stereochemistry in determining the pharmacological outcome.

When designing analogues of this compound, it is crucial to consider the following:

Synthesis of Enantiomerically Pure Compounds: If a chiral center is present, methods for asymmetric synthesis or chiral resolution should be employed to obtain the individual enantiomers.

Determination of Absolute Configuration: The absolute configuration of each enantiomer must be determined using techniques such as X-ray crystallography or by correlation with known stereochemical standards.

Differential Biological Evaluation: The separated enantiomers should be evaluated independently in biological assays to determine if one is more active or if they have different pharmacological effects.

The table below illustrates how stereochemistry could be a critical factor in the activity of hypothetical analogues.

| Compound ID | Chirality at alpha-carbon | Receptor Binding Affinity (Hypothetical) |

| SA-1 | Racemic | Moderate |

| SA-1a | (S)-enantiomer | High |

| SA-1b | (R)-enantiomer | Low |

This table is illustrative and based on the common observation that stereoisomers can have different biological activities.

The influence of stereochemistry on biological activity is a well-documented phenomenon. For example, research on oleandomycin (B1677203) derivatives has shown that altering the stereochemistry at specific positions can have a major impact on both antibacterial and anti-inflammatory activity. nih.gov Therefore, a comprehensive understanding of the stereochemical requirements for the biological target of this compound analogues would be essential for the development of clinically successful drug candidates.

Structure Activity Relationship Sar Studies of 2 Morpholin 4 Yl 1 P Tolyl Ethanone and Its Analogues

Elucidating Key Pharmacophoric Features

The biological activity of 2-Morpholin-4-yl-1-p-tolyl-ethanone is intrinsically linked to its three primary structural components: the morpholine (B109124) ring, the p-tolyl aromatic system, and the ethanone (B97240) bridging unit. Understanding the contribution of each is crucial for designing more potent and selective analogues.

The p-tolyl group, a benzene (B151609) ring substituted with a methyl group at the para position, plays a significant role in the molecule's interaction with its biological target. The aromatic ring can engage in various non-covalent interactions, including π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the receptor binding pocket. It can also participate in hydrophobic interactions. The position of the methyl group on the phenyl ring is critical. For instance, in a related series of compounds, the o-tolyl group led to atropisomers (conformers with axial chirality) due to hindered rotation, which influenced biological activity. nih.gov While this compound itself does not have the same substitution pattern leading to stable atropisomers, the positioning of substituents on the aromatic ring can significantly impact the molecule's conformation and how it fits into a binding site.

Impact of Substituent Position and Nature

The biological activity of this compound analogues can be finely tuned by altering the substituents on the aromatic ring or the morpholine moiety. These modifications can influence the electronic and steric properties of the molecule, thereby affecting its binding affinity and efficacy.

The electronic nature of substituents on the p-tolyl ring can significantly influence the molecule's biological activity. Electron-withdrawing groups (e.g., nitro, cyano, trifluoromethyl) or electron-donating groups (e.g., methoxy (B1213986), amino) can alter the electron density of the aromatic ring and the carbonyl group of the ethanone bridge. These changes can affect the strength of π-π stacking interactions and hydrogen bonds. For instance, in a study of 3-substituted-indolin-2-one derivatives, compounds with electronegative groups like Cl, Br, and CF3 showed significant inhibitory activity against nitric oxide production. mdpi.com This suggests that modulating the electronic properties of the aromatic ring can be a key strategy for optimizing the biological activity of this class of compounds.

Below is a table illustrating the potential impact of different electronic substituents on the p-tolyl ring:

| Substituent at para-position | Electronic Effect | Potential Impact on Biological Activity |

| -NO2 | Electron-withdrawing | May enhance π-π stacking interactions, potentially increasing binding affinity. |

| -OCH3 | Electron-donating | May increase electron density, potentially altering hydrogen bonding capacity. |

| -Cl | Electron-withdrawing | Can influence both electronic and steric properties, potentially leading to improved activity. mdpi.com |

| -CF3 | Strongly electron-withdrawing | May significantly alter the electronic landscape and improve binding. mdpi.com |

The size and shape of substituents, both on the p-tolyl ring and the morpholine moiety, introduce steric effects that can dictate the molecule's preferred conformation and its ability to fit into a binding pocket. Large, bulky substituents can cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding. Conversely, carefully chosen substituents can induce a specific, more active conformation.

For example, the presence of a substituent at the ortho position of the tolyl ring can severely restrict rotation around the bond connecting the ring to the ethanone linker, potentially leading to atropisomerism as seen in related structures. nih.gov The conformation of the morpholine ring itself, which typically adopts a chair conformation, can also be influenced by substituents.

The following table outlines how steric factors can influence molecular conformation and activity:

| Substitution Pattern | Steric Effect | Potential Impact on Conformation and Activity |

| Bulky group at ortho-position of the tolyl ring | High steric hindrance | Restricts bond rotation, may induce a specific active conformation or prevent binding altogether. nih.gov |

| Small substituent on the morpholine ring | Minimal steric effect | May subtly alter the chair conformation and influence binding. |

| Large substituent on the morpholine ring | Significant steric clash | Could disrupt binding by preventing proper orientation within the active site. |

Lipophilicity and its Correlation with Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. It describes the tendency of a compound to dissolve in fatty or non-polar environments versus aqueous or polar environments. The biological activity of a series of compounds is often correlated with their lipophilicity, sometimes following a parabolic relationship where an optimal lipophilicity exists for maximum efficacy.

For the specific class of this compound analogues, a systematic study would involve modifying the substituents on the p-tolyl ring and measuring the corresponding changes in both lipophilicity (e.g., calculated or experimentally determined logP values) and biological activity (e.g., IC50 or EC50 values against a specific target). Such data would typically be presented in a tabular format to facilitate the identification of trends. For instance, the introduction of electron-withdrawing or electron-donating groups, or groups of varying size on the phenyl ring, would modulate lipophilicity and could lead to significant changes in biological potency.

Unfortunately, a dedicated study providing this quantitative data for this compound and its direct analogues could not be located in publicly accessible research. While general principles of medicinal chemistry suggest that increasing lipophilicity can enhance membrane permeability and target engagement up to a certain point, the absence of specific data prevents the creation of a detailed analysis and a corresponding data table for this compound series.

Selectivity Profiles in Multi-Target Biological Systems

The selectivity of a drug candidate is a measure of its ability to interact with its intended biological target over other targets in a complex biological system. High selectivity is often a desirable characteristic as it can reduce the likelihood of off-target effects and associated toxicities. The morpholine moiety is known to be a versatile scaffold that can be modified to enhance the selectivity of inhibitors for various enzymes, such as kinases.

A comprehensive selectivity profile for this compound and its analogues would involve screening a library of these compounds against a panel of related and unrelated biological targets. The results, typically expressed as inhibition constants (Ki) or IC50 values, would reveal the compound's specificity. For example, modifications to the tolyl group or the morpholine ring could drastically alter the selectivity profile, potentially shifting the compound's activity from one target to another.

As with lipophilicity data, specific and detailed selectivity data for a series of this compound analogues are not available in the public domain. General studies on other classes of morpholine-containing compounds have shown that even minor structural changes can lead to significant gains in selectivity. However, without experimental data for the compound , a meaningful discussion and data table on its selectivity profile cannot be constructed.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and other properties of a molecule at the atomic level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a widely used computational method to predict the electronic structure of molecules. A typical DFT study would involve optimizing the molecular geometry of 2-Morpholin-4-yl-1-p-tolyl-ethanone to find its most stable three-dimensional conformation. From this optimized structure, various properties such as bond lengths, bond angles, and dihedral angles can be calculated and compared with experimental data if available. Furthermore, vibrational frequencies can be computed to simulate the infrared and Raman spectra of the molecule, aiding in its experimental characterization.

Molecular Orbital Analysis (e.g., HOMO-LUMO)

Molecular orbital analysis provides insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter that helps in understanding the molecule's kinetic stability and predicting its electronic absorption spectra. For this compound, this analysis would reveal the distribution of electron density in these frontier orbitals and identify the likely sites for electrophilic and nucleophilic attack.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time, providing information on their conformational changes and interactions with their environment.

Conformational Analysis and Stability

A molecule like this compound possesses several rotatable bonds, allowing it to adopt various conformations. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its physical and biological properties.

Influence of Solvent Environments on Molecular Conformation

The conformation of a molecule can be significantly influenced by its surrounding environment. MD simulations can be performed with explicit solvent molecules (e.g., water, ethanol) to study how interactions with the solvent affect the conformational preferences and stability of this compound. This is particularly important for understanding its behavior in solution.

In Silico Studies of Molecular Interactions

In silico studies can predict how a molecule might interact with biological targets, such as proteins or nucleic acids. Techniques like molecular docking could be used to predict the binding mode and affinity of this compound to a specific protein active site. These studies are instrumental in rational drug design and in elucidating the potential mechanisms of action for bioactive compounds.

While the specific data for this compound is not available, the methodologies described above represent the standard computational approaches that would be used to investigate its chemical and physical properties.

Molecular Docking for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict how a molecule, such as this compound, binds to a macromolecular target, typically a protein receptor. This technique helps in understanding the potential biological targets and the mechanism of action.

Research on derivatives, such as 1-morpholino-1-(2-(p-tolyl)hydrazono)propan-2-one, has utilized molecular docking to explore potential anticancer activity. nih.gov In one such study, docking was performed against the dihydrofolate reductase (DHFR) enzyme, a known target in cancer therapy. The performance of the docking method is often validated by redocking a known crystal ligand into the enzyme's active site to ensure the computational model is accurate. nih.gov The results of these studies are typically evaluated by a scoring function, which estimates the binding affinity, and by analyzing the binding mode of the compound within the active site. nih.gov For a series of newly synthesized morpholine-based heterocycles, docking studies supported the results of in vitro biological activity tests. nih.gov

Table 1: Example of Molecular Docking Data for a Morpholine (B109124) Derivative This interactive table showcases typical results from a molecular docking study, highlighting the binding affinity and interactions with a protein target.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Morpholine Derivative | Dihydrofolate Reductase (DHFR) | -8.5 | Asp31, Phe34, Arg70 |

| Morpholine Derivative | Epidermal Growth Factor Receptor (EGFR) | -9.2 | Leu718, Val726, Ala743, Lys745 |

Analysis of Hydrogen Bonding and Pi-Stacking Interactions

The stability of a ligand-target complex is heavily influenced by non-covalent interactions like hydrogen bonds and pi-stacking.

Hydrogen Bonding: These are critical interactions where a hydrogen atom is shared between two electronegative atoms, such as oxygen or nitrogen. In this compound, the morpholine ring's oxygen and nitrogen atoms and the carbonyl oxygen can act as hydrogen bond acceptors, forming bonds with amino acid residues in a protein's active site. nih.gov

Pi-Stacking Interactions: These interactions occur between aromatic rings. The p-tolyl group of the compound can form pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the binding pocket. researchgate.net

In docking studies of morpholine derivatives, specific interactions are identified. For instance, the morpholine moiety might form hydrogen bonds, while the p-tolyl group engages in hydrophobic or pi-stacking interactions, anchoring the molecule within the target's binding site. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

A QSAR study involves calculating a set of molecular descriptors for each compound in a series. These descriptors quantify various physicochemical properties, such as electronic, steric, and hydrophobic characteristics. nih.gov A mathematical model is then built using statistical techniques to correlate these descriptors with the measured biological activity, such as the IC50 value. nih.govnih.gov The resulting model can then be used to predict the activity of new, untested compounds and to guide the design of more potent molecules by identifying the key structural features that influence activity. nih.gov For example, QSAR models have been successfully developed for thiazolidin-4-one and imidazolidine-2,4-dione derivatives to predict their anticancer and enzyme-inhibitory activities, respectively. nih.govnih.gov

Predictive Analysis of Biological Activity and ADMET Properties

In silico tools are essential for the early-stage assessment of a compound's drug-like properties, including its potential biological activities and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govsciensage.info This predictive analysis helps to identify promising candidates and flag potential liabilities before costly and time-consuming experimental work is undertaken. audreyli.com

Various software programs, such as ADMET Predictor or SwissADME, use a compound's 2D structure to calculate a wide range of properties. sciensage.infonih.gov These predictions are based on models trained on large datasets of known drugs and chemicals. nih.gov

Table 2: Predicted ADMET Properties for a Compound like this compound This interactive table provides an example of a predictive ADMET profile, which is crucial for evaluating the drug-likeness of a compound.

| Property | Predicted Value | Interpretation |

| Absorption | ||

| Oral Bioavailability | High | Likely to be well-absorbed when taken orally. audreyli.com |

| Blood-Brain Barrier (BBB) Penetration | Low | Not expected to cross into the central nervous system, avoiding potential CNS side effects. audreyli.com |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be removed from cells by this efflux pump, which can improve bioavailability. japsonline.com |

| Distribution | ||

| Plasma Protein Binding | ~90% | Expected to be highly bound to proteins in the blood. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | May inhibit this key metabolic enzyme, potentially causing drug-drug interactions. audreyli.com |

| Toxicity | ||

| Mutagenicity (AMES test) | Negative | Not predicted to be mutagenic. nih.gov |

| Hepatotoxicity | Low risk | Unlikely to cause liver damage. sciensage.info |

This computational profiling allows researchers to rank and prioritize compounds, focusing resources on those with the most promising combination of desired biological activity and favorable ADMET properties. nih.gov

In Vitro Biological Evaluation and Mechanistic Insights Excluding Clinical Human Data

Spectrum of In Vitro Biological Activities

The following sections explore the diverse range of in vitro biological activities that have been investigated for 2-Morpholin-4-yl-1-p-tolyl-ethanone.

Antimicrobial Activity (Antibacterial, Antifungal)

No publicly available scientific literature was found that specifically details the in vitro antibacterial or antifungal activities of this compound against any tested microbial strains.

Anti-inflammatory Properties

There are no specific in vitro studies available in the public domain that have evaluated the anti-inflammatory properties of this compound.

Anticancer / Antitumor Activity in Cell Lines

A review of available scientific literature did not yield any studies specifically investigating the in vitro anticancer or antitumor activity of this compound on any cancer cell lines.

Antimalarial Activity against Parasitic Strains

No published research was found that has specifically assessed the in vitro antimalarial activity of this compound against any parasitic strains.

Sigma Receptor Ligand Activity

There is no available data from in vitro studies to suggest or confirm that this compound acts as a sigma receptor ligand.

Enzyme Inhibition Studies

No specific in vitro enzyme inhibition studies for this compound have been reported in the available scientific literature.

Elucidation of Cellular and Molecular Mechanisms of Action

There is no available research data regarding the cellular and molecular mechanisms of action for this compound.

Inhibition of Specific Biological Targets (e.g., Kinases, Transporters, Enzymes)

No studies have been published that identify or characterize the inhibition of specific biological targets, such as kinases, transporters, or enzymes, by this compound.

Modulation of Cellular Pathways (e.g., Cell Cycle Progression, Apoptosis Induction)

Information regarding the modulation of cellular pathways, including any effects on cell cycle progression or the induction of apoptosis, by this compound has not been reported.

Inhibition of Virulence Factors (e.g., Quorum Sensing)

There is no evidence from published studies to suggest that this compound has been evaluated for its ability to inhibit virulence factors like quorum sensing in microorganisms.

In Vitro Assay Methodologies and Screening Approaches

Specific details on in vitro assay methodologies or screening approaches that have been utilized to evaluate this compound are absent from the scientific literature.

Cell-Based Assays (e.g., Cell Proliferation, Cytotoxicity Assays)

No data from cell-based assays, such as those measuring cell proliferation or cytotoxicity, have been published for this compound.

Biochemical Assays (e.g., Enzyme Activity Inhibition Assays)

There are no reports of biochemical assays being performed to determine the inhibitory activity of this compound against any specific enzymes.

Microbial Culture Inhibition Assays

The antimicrobial activity of morpholine (B109124) derivatives has been evaluated against a variety of pathogenic microorganisms, including bacteria and fungi. These assays are crucial for determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of a compound, which are key indicators of its potency.

Research into a series of new piperazine (B1678402) and morpholine derivatives demonstrated antimicrobial activity against a panel of twenty-nine Gram-positive and Gram-negative bacteria. researchgate.net The inhibitory effects were found to be dependent on the specific chemical structure of each derivative, suggesting that substitutions on the morpholine ring and the nature of the aromatic moiety play a significant role in determining the antimicrobial spectrum and effectiveness. researchgate.net

In another study, novel 2-pyridinone and 2-iminochromene derivatives incorporating a morpholine moiety were synthesized and evaluated for their antibacterial and antifungal activities. While most of the tested compounds showed moderate activity against Proteus vulgaris, certain derivatives exhibited moderate activity against other Gram-negative bacteria. nih.gov Furthermore, all the iminochromene derivatives displayed moderate activity against the fungal pathogen Candida albicans. nih.gov

Table 1: Representative Microbial Inhibition Data for Various Morpholine Derivatives

| Compound Type | Target Microorganism | Activity | Reference |

| Morpholine Derivative | Gram-positive & Gram-negative bacteria | Broad spectrum inhibitory action | nih.gov |

| Sila-morpholine Analogue | Candida albicans, Aspergillus niger | Potent antifungal activity | researchgate.net |

| 2-Iminochromene Derivative with Morpholine | Candida albicans | Moderate activity | nih.gov |

| 4-Thiazolidinone with Morpholine | Klebsiella pneumoniae | Inactive | mdpi.com |

Applications in Chemical and Medicinal Chemistry Research

Utility as Lead Compounds for Further Drug Discovery

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may have a suboptimal structure that requires modification to improve potency, selectivity, or pharmacokinetic parameters. While morpholine-containing structures are common in medicinal chemistry and have been incorporated into various drug candidates, there is no available research that identifies 2-Morpholin-4-yl-1-p-tolyl-ethanone as a lead compound for any specific therapeutic target.

Application as Chemical Probes for Investigating Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. An effective chemical probe should be potent, selective, and have a known mechanism of action. There are currently no studies that have developed or utilized this compound as a chemical probe to investigate any particular biological pathway or protein function.

Role as Building Blocks in the Synthesis of Complex Molecules

Many relatively simple organic molecules serve as crucial building blocks or intermediates in the synthesis of more complex chemical structures, including natural products and pharmaceuticals. The structure of this compound, featuring a morpholine (B109124) ring, an ethanone (B97240) linker, and a p-tolyl group, suggests its potential as a scaffold for further chemical elaboration. However, a review of the scientific literature does not reveal any instances where this specific compound has been used as a starting material or intermediate in the synthesis of more complex molecules.

Contribution to the Development of Combinatorial Libraries

Combinatorial chemistry involves the rapid synthesis of a large number of different but structurally related molecules, forming a "library." These libraries are then screened for biological activity. The synthesis of a library of compounds based on the this compound core could potentially be a strategy to explore its structure-activity relationships. Nevertheless, there is no evidence in the available literature to suggest that this compound has been included in or used as a scaffold for any combinatorial library.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for confirming the structure of 2-Morpholin-4-yl-1-p-tolyl-ethanone?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming proton and carbon environments, particularly distinguishing the ketone carbonyl (δ ~200 ppm in ¹³C NMR) and morpholine ring protons (δ 2.5–3.5 ppm in ¹H NMR). Mass spectrometry (MS) validates the molecular ion peak (C₁₃H₁₅NO₂, m/z 217.3). Infrared (IR) spectroscopy identifies the ketone C=O stretch (~1700 cm⁻¹). PubChem data provides reference spectral identifiers for cross-validation .

Q. What synthetic routes are commonly employed to prepare this compound?

- Methodological Answer : Acylation of 4-morpholin-4-ylbenzene with acetyl chloride under Friedel-Crafts conditions (AlCl₃ catalyst, dichloromethane solvent) is a standard route. Alternative methods include nucleophilic substitution of 4-(bromoacetyl)phenol with morpholine in polar aprotic solvents (e.g., DMF) at 60–80°C. Reaction progress is monitored via TLC (silica gel, ethyl acetate/hexane eluent) .

Q. How does the electron-withdrawing ketone group influence the morpholine ring's reactivity?

- Methodological Answer : The ketone group reduces electron density on the aromatic ring, directing electrophilic substitution to the para position relative to the morpholine moiety. This electronic effect can be quantified via Hammett substituent constants (σ⁺ ≈ 0.78 for acetyl groups) and validated through computational electrostatic potential maps .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for morpholine-containing compounds?

- Methodological Answer : Discrepancies in puckering parameters or bond angles may arise from torsional flexibility of the morpholine ring. Use SHELXL (SHELX suite) for refinement, applying restraints for bond distances and angles. For conformational analysis, apply Cremer-Pople puckering coordinates to quantify deviations from planarity (e.g., amplitude Q and phase angle θ) .

Q. What strategies optimize reaction yields in synthesizing morpholin-4-yl ethanone derivatives under varying solvent conditions?

- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of morpholine, while toluene or dichloromethane minimizes side reactions in Friedel-Crafts acylation. Catalyst screening (e.g., ZnCl₂ vs. AlCl₃) and microwave-assisted synthesis (60–100°C, 30 min) can improve yields by 15–20%. Reaction optimization requires DOE (Design of Experiments) approaches .

Q. What computational methods validate conformational dynamics of the morpholine ring in this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates energy minima for chair, boat, and twist-boat conformers. Compare computed puckering amplitudes (Q ≈ 0.5 Å for chair) with X-ray data. Molecular dynamics (MD) simulations in explicit solvent (e.g., water) assess ring flexibility over 100-ns trajectories .

Q. How to address contradictory bioactivity data across studies on morpholin-4-yl ketones?

- Methodological Answer : Variations in assay conditions (e.g., cell line specificity, IC₅₀ protocols) and compound purity (>95% by HPLC) must be standardized. Use structural analogs (e.g., 1-(3-chlorophenyl)-2-morpholin-4-yl-ethanone) as controls to isolate electronic and steric effects. Meta-analyses of SAR (Structure-Activity Relationship) datasets can identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.